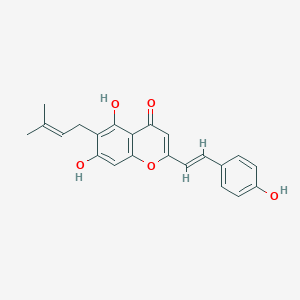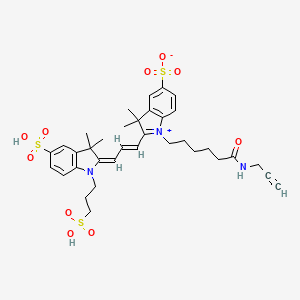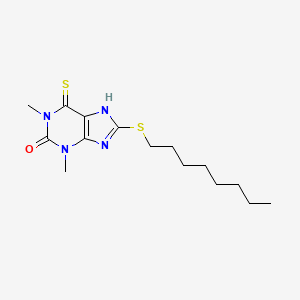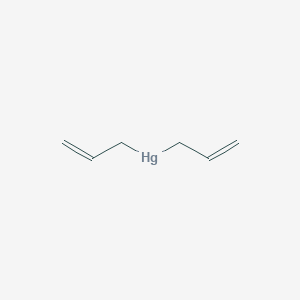
Mercury, di-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, di-2-propenyl-, also known as diallyl mercury, is an organomercury compound with the chemical formula C6H10Hg. This compound is characterized by the presence of two allyl groups (2-propenyl groups) bonded to a central mercury atom. Organomercury compounds are known for their diverse applications and unique chemical properties, although they are often associated with toxicity concerns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mercury, di-2-propenyl- typically involves the reaction of mercury(II) chloride with allyl magnesium bromide (Grignard reagent) in an anhydrous ether solution. The reaction proceeds as follows:
HgCl2+2CH2=CHCH2MgBr→(CH2=CHCH2)2Hg+2MgBrCl
This reaction requires careful control of temperature and anhydrous conditions to prevent the decomposition of the Grignard reagent and ensure the successful formation of the desired organomercury compound.
Industrial Production Methods
Industrial production of mercury, di-2-propenyl- is not common due to the toxicity and environmental concerns associated with mercury compounds. when produced, it follows similar synthetic routes as described above, with additional purification steps to ensure the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Mercury, di-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert mercury, di-2-propenyl- to elemental mercury and allyl compounds.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide (HgO) and allyl alcohols.
Reduction: Elemental mercury (Hg) and allyl compounds.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
Scientific Research Applications
Mercury, di-2-propenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in medicinal chemistry, although its toxicity limits its practical applications.
Industry: Utilized in the production of certain specialized materials and as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action of mercury, di-2-propenyl- involves its ability to form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes. This interaction can inhibit the function of these biomolecules, leading to toxic effects. The compound can also disrupt cellular processes by binding to thiol groups in proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Mercury, di-2-propenyl disulfide: Another organomercury compound with similar chemical properties but different reactivity due to the presence of sulfur atoms.
Mercury, di-2-propenyl tetrasulfide: Contains more sulfur atoms, leading to different chemical behavior and applications.
Uniqueness
Mercury, di-2-propenyl- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions
Properties
CAS No. |
2097-71-4 |
|---|---|
Molecular Formula |
C6H10Hg |
Molecular Weight |
282.74 g/mol |
IUPAC Name |
bis(prop-2-enyl)mercury |
InChI |
InChI=1S/2C3H5.Hg/c2*1-3-2;/h2*3H,1-2H2; |
InChI Key |
AQYFPYBUJYFOJA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Hg]CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)

![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
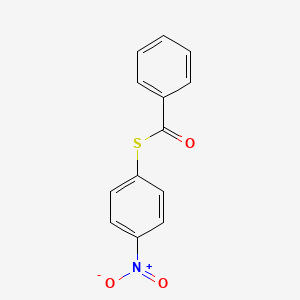
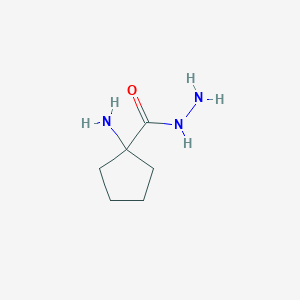

![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
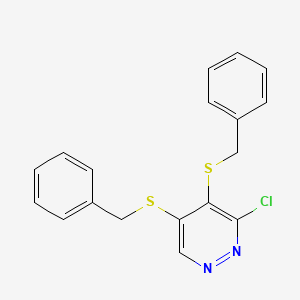
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
